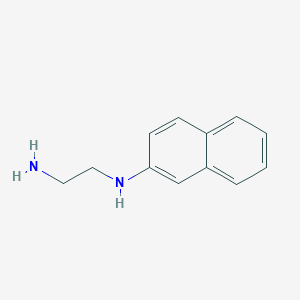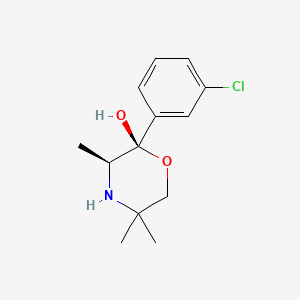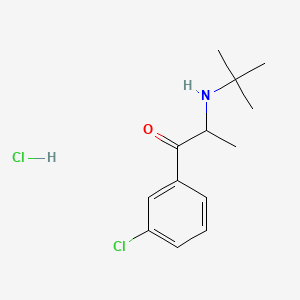
trans-3-Chloroacrylic acid
Übersicht
Beschreibung
Trans-3-Chloroacrylic acid is a chlorinated carboxylic acid . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
This compound dehalogenase (CaaD) is a critical enzyme in the trans-1,3-dichloropropene (DCP) degradation pathway in Pseudomonas pavonaceae 170 . This enzyme allows bacteria to use trans-DCP, a common component in commercially produced fumigants, as a carbon source .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C3H3ClO2 . Its molecular weight is 106.509 .Chemical Reactions Analysis
This compound dehalogenase (CaaD) specifically catalyzes the fourth step of the pathway by cofactor-independent dehalogenation of a vinyl carbon-halogen bond . The reaction with 3-chloroacrylate results in the production of an unstable halohydrin, 3-chloro-3-hydroxypropanoate, which decomposes into the products malonate semialdehyde and HCl .Physical and Chemical Properties Analysis
The linear formula of this compound is C3H3ClO2 . Its molecular weight is 106.509 .Wissenschaftliche Forschungsanwendungen
Muconic Acid Isomers as Platform Chemicals
Muconic acid (MA) is a dicarboxylic acid with conjugated double bonds, presenting in three isomeric forms, including a trans configuration. Research on MA emphasizes its potential as a starting material for synthesizing value-added products and as a versatile monomer for producing specialty polymers. The study by Khalil et al. (2020) systematically overviews the production and synthesis routes to MA isomers and their valorization into value-added chemicals such as adipic or terephthalic acids and MA polymers. This research underscores the importance of trans configurations in chemical synthesis and polymer production, indirectly highlighting the relevance of compounds like trans-3-Chloroacrylic acid in the biobased economy (Khalil et al., 2020).
Antioxidant Activity of Phenolic Acids
Phenolic acids, including structurally related compounds to this compound, have been extensively studied for their antioxidant, antibacterial, and various therapeutic roles. A review by Naveed et al. (2018) discusses Chlorogenic Acid (CGA), highlighting its significant biological and pharmacological effects, such as antioxidant activity and modulation of lipid metabolism. This review suggests the potential for similar compounds, including this compound derivatives, to possess beneficial health effects and applications in food additives and pharmaceuticals (Naveed et al., 2018).
Industrial Applications of Conjugated Linoleic Acid
Conjugated Linoleic Acid (CLA), with its isomeric configurations including trans forms, has been studied for its health benefits and industrial applications. Kim et al. (2016) review the clinical trials involving CLA, discussing its anticancer, anti-atherosclerosis, and body fat reduction properties. The review suggests the broader potential of trans-configured acids in functional food ingredients and pharmaceuticals, providing a context for the possible applications of this compound derivatives (Kim et al., 2016).
Wirkmechanismus
Target of Action
Trans-3-Chloroacrylic acid (C3H3ClO2) is a chlorinated carboxylic acid
Mode of Action
It’s known that chlorinated carboxylic acids can form covalent bonds with amino acid residues in proteins, potentially altering their structure and function .
Biochemical Pathways
This compound is involved in the degradation pathway of trans-1,3-dichloropropene (DCP) in bacteria such as Pseudomonas pavonaceae 170 . The enzyme this compound dehalogenase (CaaD) plays a critical role in this pathway, facilitating the hydration of the α,β-unsaturated bonds of trans-3-chloroacrylate . This reaction is part of a broader process that allows bacteria to use trans-DCP, a common component in commercially produced fumigants, as a carbon source .
Result of Action
It’s known that the compound plays a crucial role in the degradation of trans-dcp in certain bacteria, allowing them to use this compound as a carbon source . This suggests that this compound could have significant effects on cellular metabolism in these organisms.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and the specific microorganisms present can all impact the compound’s action. In particular, the degradation of trans-DCP by bacteria is an environmentally relevant process, suggesting that this compound’s action could be significantly influenced by environmental conditions .
Safety and Hazards
Trans-3-Chloroacrylic acid causes severe skin burns and eye damage . It is advised not to breathe dust/fume/gas/mist/vapors/spray . After handling, wash face, hands, and any exposed skin thoroughly . Wear protective gloves/protective clothing/eye protection/face protection . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Biochemische Analyse
Biochemical Properties
This enzyme catalyzes the fourth step of the DCP degradation pathway by cofactor-independent dehalogenation of a vinyl carbon-halogen bond .
Cellular Effects
The effects of trans-3-chloroacrylic acid on cellular processes are primarily observed in bacteria that utilize trans-DCP as a carbon source. The compound influences cell function by participating in the degradation of trans-DCP, thereby providing the cell with a source of carbon .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme CaaD. This enzyme catalyzes the dehalogenation of the vinyl carbon-halogen bond in this compound, a critical step in the DCP degradation pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed over time as it participates in the DCP degradation pathway. The stability and degradation of this compound are closely tied to the activity of the enzyme CaaD .
Metabolic Pathways
This compound is involved in the metabolic pathway of DCP degradation in certain bacteria. The enzyme CaaD, which interacts with this compound, plays a crucial role in this pathway .
Eigenschaften
IUPAC Name |
(E)-3-chloroprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUCYJKZUZMNJ-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Cl)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030907 | |
| Record name | trans-3-Chloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-61-1, 625-40-1, 26952-44-3 | |
| Record name | (2E)-3-Chloro-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Chloroacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Chloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-chloroacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)

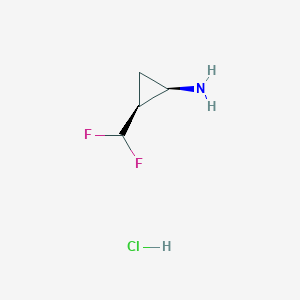
![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3421906.png)


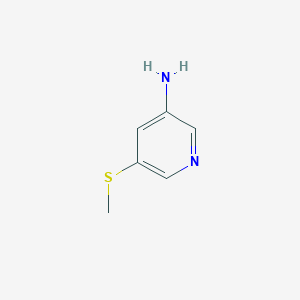
![1H-imidazo[4,5-c]quinoline](/img/structure/B3421937.png)
